

Spectroscopic data (NMR, IR, Mass Spec) of 3-Methoxy-2(1H)-pyridone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxy-2(1H)-pyridone

Cat. No.: B1346937

[Get Quote](#)

In-Depth Spectroscopic Analysis of 3-Methoxy-2(1H)-pyridone

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methoxy-2(1H)-pyridone** (CAS No. 20928-63-6), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document collates data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting them in a structured format for easy reference and comparison. Detailed experimental protocols and a visual representation of the analytical workflow are also included to aid in the replication and interpretation of these findings.

Molecular Structure and Properties

- Molecular Formula: C₆H₇NO₂
- Molecular Weight: 125.13 g/mol [\[1\]](#)
- Appearance: White to brown solid/powder[\[2\]](#)
- Melting Point: 115-117 °C[\[1\]](#)

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **3-Methoxy-2(1H)-pyridone**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available in search results	Methoxy group (-OCH ₃) protons are expected to appear as a singlet around 3.8-4.0 ppm. Protons on the pyridone ring are expected in the aromatic region.			

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	The methoxy carbon (-OCH ₃) is expected to appear around 55-60 ppm. The carbonyl carbon (C=O) would be significantly downfield.

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Functional Group Assignment
Data not available in search results	Expected peaks include C=O stretching (around 1650 cm^{-1}), C=C stretching, C-O stretching, and N-H stretching.

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
125	Data not available in search results	Molecular Ion $[M]^+$
Data not available in search results	Data not available in search results	Fragment Ions

Experimental Protocols

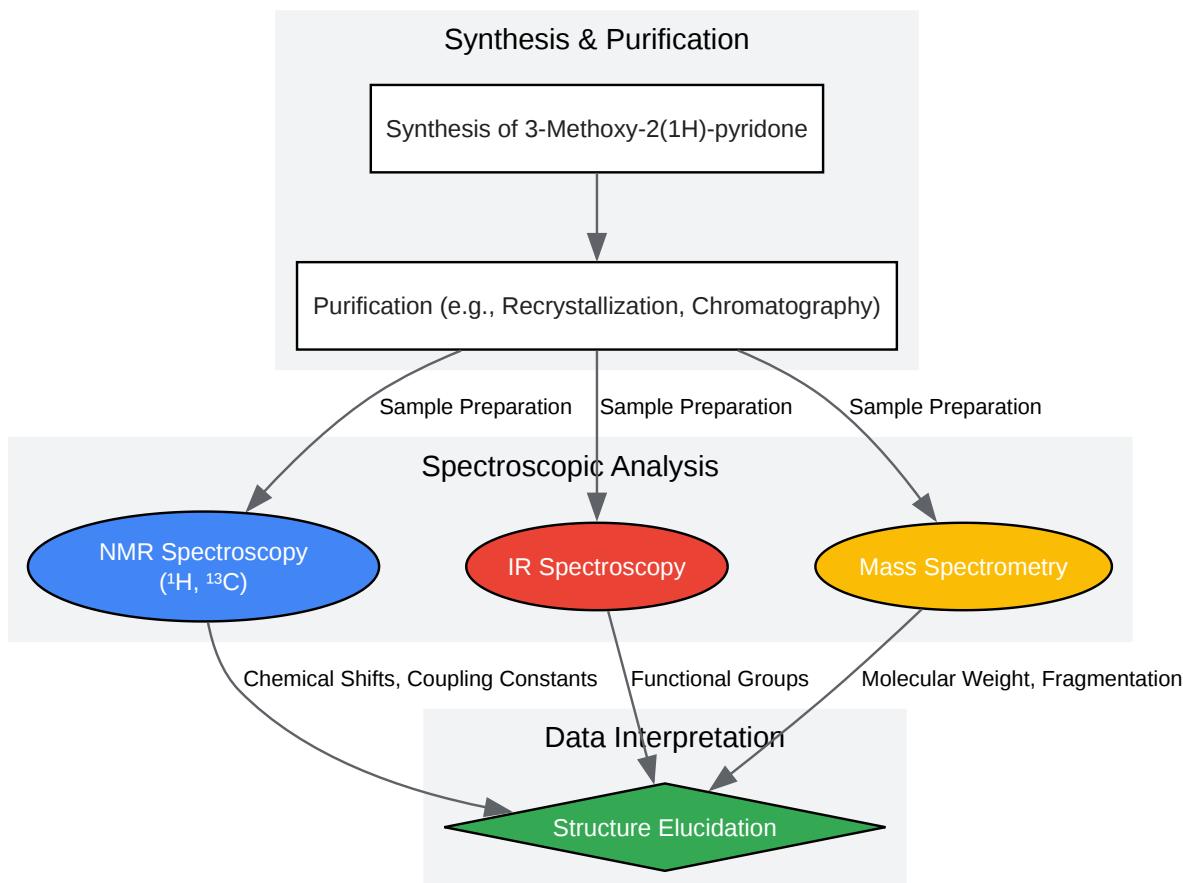
The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as **3-Methoxy-2(1H)-pyridone**. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **3-Methoxy-2(1H)-pyridone** is dissolved in a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard NMR tube.
- 1H NMR Acquisition: The 1H NMR spectrum is recorded on a spectrometer (e.g., 300 MHz or higher). Key parameters include the number of scans, relaxation delay, and pulse width. Chemical shifts are referenced to the residual solvent peak.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is recorded on the same instrument. Due to the lower natural abundance of ^{13}C , a greater number of scans is typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
- Data Acquisition: An FTIR spectrometer, such as a Bruker Tensor 27, is used to acquire the spectrum. A background spectrum of the empty sample holder is first recorded. The sample is then scanned over a typical range of $4000-400\text{ cm}^{-1}$.


Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3-Methoxy-2(1H)-pyridone**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-甲氧基-2(1H)-吡啶酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Methoxy-2(1H)-pyridone, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of 3-Methoxy-2(1H)-pyridone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346937#spectroscopic-data-nmr-ir-mass-spec-of-3-methoxy-2-1h-pyridone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com